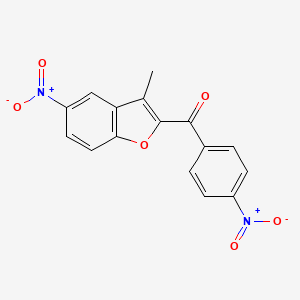

![molecular formula C17H18Cl2N2O B2508281 Chlorhydrate de 1-(4-(2-chlorophénoxy)butyl)-1H-benzo[d]imidazole CAS No. 1052511-35-9](/img/structure/B2508281.png)

Chlorhydrate de 1-(4-(2-chlorophénoxy)butyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is a useful research compound. Its molecular formula is C17H18Cl2N2O and its molecular weight is 337.24. The purity is usually 95%.

BenchChem offers high-quality 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie Médicinale

L'imidazole et ses dérivés sont parmi les hétérocycles les plus importants et les plus universels en chimie médicinale . Ils présentent un large spectre d'activités pharmacologiques ou biologiques significatives et sont largement étudiés et appliqués par les sociétés pharmaceutiques pour la découverte de médicaments .

Applications Antibactériennes

Les composés contenant de l'imidazole ont été largement utilisés pour traiter divers types de maladies, y compris les infections bactériennes .

Applications Antifongiques

Les dérivés de l'imidazole ont également montré des propriétés antifongiques significatives .

Applications Anti-inflammatoires

Les composés à base d'imidazole ont été utilisés dans le traitement des affections inflammatoires .

Applications Antivirales

Certains dérivés de l'imidazole ont démontré des propriétés antivirales .

Applications Antiparasitaires

Les composés de l'imidazole ont été utilisés dans le traitement des infections parasitaires .

Applications Anticancéreuses

Les dérivés de l'imidazole ont montré un potentiel dans le traitement de divers types de cancer .

Inhibition Enzymatiques

Les composés contenant de l'imidazole ont été utilisés comme inhibiteurs enzymatiques, ce qui peut être utile dans le traitement de diverses maladies .

Orientations Futures

Given the broad range of applications and biological activities of imidazole-containing compounds, there is significant interest in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy . Therefore, the development of new drugs that overcome the AMR problems is necessary .

Mécanisme D'action

Target of Action

It is known that imidazole derivatives can interact with various proteins and enzymes

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as acting as a ligand , or inhibiting the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions .

Biochemical Pathways

Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets .

Result of Action

Some imidazole derivatives have been reported to exhibit antibacterial and antifungal activities .

Analyse Biochimique

Biochemical Properties

1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to imidazoline receptors, which are involved in the regulation of blood pressure and insulin secretion . The compound’s interaction with these receptors suggests potential therapeutic applications in treating hypertension and diabetes. Additionally, 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride may inhibit certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters .

Cellular Effects

1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride can alter the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation in certain conditions .

Molecular Mechanism

The molecular mechanism of action of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as imidazoline receptors and enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression and subsequent alterations in cellular function. For instance, the inhibition of monoamine oxidase by 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat may lead to its degradation, resulting in reduced efficacy.

Dosage Effects in Animal Models

The effects of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing blood pressure and improving insulin sensitivity . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, which are responsible for its biotransformation and elimination . Additionally, 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride can affect metabolic flux and alter metabolite levels, potentially impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride within tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

1-[4-(2-chlorophenoxy)butyl]benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O.ClH/c18-14-7-1-4-10-17(14)21-12-6-5-11-20-13-19-15-8-2-3-9-16(15)20;/h1-4,7-10,13H,5-6,11-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLBXJAIDLTALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCCCOC3=CC=CC=C3Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)

![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)

![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2508213.png)

![(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B2508217.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2508219.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508221.png)